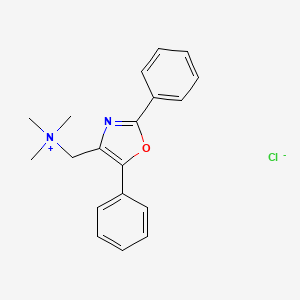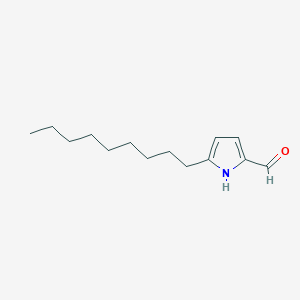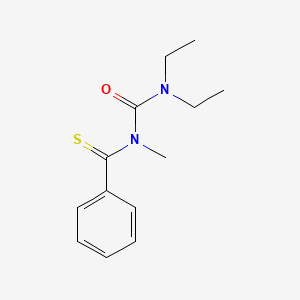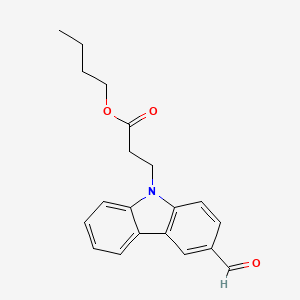![molecular formula C11H11NO2 B14379431 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one CAS No. 88226-26-0](/img/structure/B14379431.png)
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one is a heterocyclic compound containing an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from hydroximoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent, with reaction times varying from 5 to 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Another oxazole-containing compound with similar chemical properties.
4,5-Dihydro-1,3-oxazoles: These compounds share the oxazole ring structure and exhibit similar reactivity.
1-(4-{4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}piperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone: A complex molecule containing an oxazole ring, used in medicinal chemistry.
Uniqueness
1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both an oxazole ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
88226-26-0 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-[4-(4,5-dihydro-1,2-oxazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H11NO2/c1-8(13)9-2-4-10(5-3-9)11-6-7-14-12-11/h2-5H,6-7H2,1H3 |
Clave InChI |
IAOLLMKCMGMWIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=NOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)

![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)


![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)

![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)





